molecular formula C4H5Br2N3 B603684 3,5-dibromo-1-ethyl-1H-1,2,4-triazole CAS No. 1206092-46-7

3,5-dibromo-1-ethyl-1H-1,2,4-triazole

Cat. No. B603684
Key on ui cas rn: 1206092-46-7
M. Wt: 254.91g/mol
InChI Key: KNGWGAWDIDNUMO-UHFFFAOYSA-N
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Patent
US09394311B2

Procedure details

3,5-Dibromo-1H-1,2,4-triazole (2.5 g, 11.0 mmol, Eq: 1.00) was dissolved in dimethylformamide (31.8 ml) and sodium hydride (529 mg, 60% dispersion in mineral oil, 13.2 mmol, Eq: 1.2) was added slowly. Ethyl methanesulfonate (2.74 g, 2.27 ml, 22.0 mmol, Eq: 2) was added to the reaction and the mixture was heated in a microwave oven for 60 minutes at 100° C. The mixture was diluted with water and extracted 3× with ethyl acetate. The organic layer was dried over magnesium sulfate, filtered and the solvent was evaporated to give 3,5-dibromo-1-ethyl-1H-[1,2,4]triazole (2.54 g, 90.4%) as a white powder. MS: m/z=255.9 (M+H+)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
31.8 mL
Type
solvent
Reaction Step One
Quantity
529 mg
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]=[C:5]([Br:7])[NH:4][N:3]=1.[H-].[Na+].CS(O[CH2:15][CH3:16])(=O)=O>CN(C)C=O.O>[Br:1][C:2]1[N:6]=[C:5]([Br:7])[N:4]([CH2:15][CH3:16])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC1=NNC(=N1)Br
Name
Quantity
31.8 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
529 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.27 mL
Type
reactant
Smiles
CS(=O)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3× with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=NN(C(=N1)Br)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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